
(2-Ethoxy-4-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-4-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method is the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitroethoxybenzene is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (2-Ethoxy-4-nitrophenyl)acetic acid.
Reduction: (2-Ethoxy-4-aminophenyl)methanol.
Substitution: (2-Methoxy-4-nitrophenyl)methanol.
Scientific Research Applications
(2-Ethoxy-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methanol groups may also contribute to the compound’s solubility and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-4-nitrophenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-Ethoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(2-Ethoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group offers increased lipophilicity compared to the methoxy group, potentially enhancing its interaction with hydrophobic biological targets. The nitro group provides a site for reduction reactions, leading to the formation of biologically active intermediates.
Properties
CAS No. |
10473-47-9 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2-ethoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
LDIYSOPBNFWUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



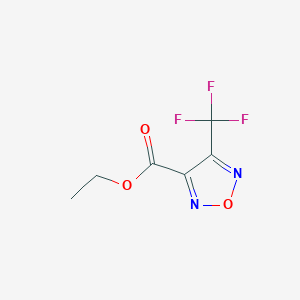
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)
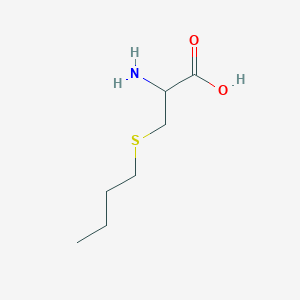

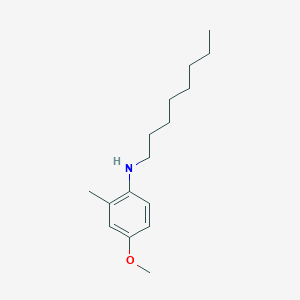
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
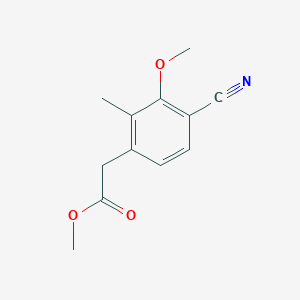
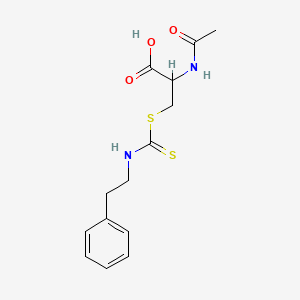

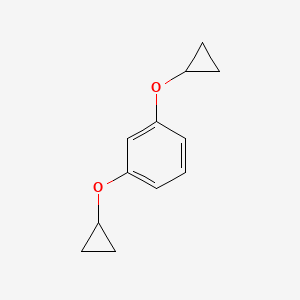
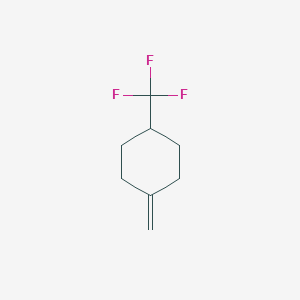
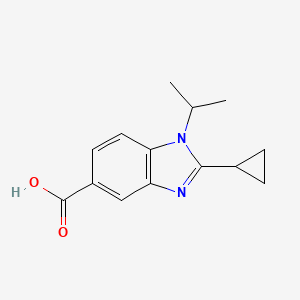
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
